Triindol

Übersicht

Beschreibung

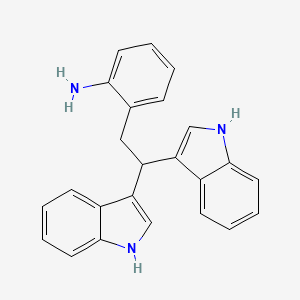

2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine, also known as compound 6, is a synthetic compound that has been studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment and neurological disorders. In

Wirkmechanismus

The mechanism of action of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine is not fully understood. However, studies have suggested that this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.

In terms of its neuroprotective effects, 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine may exert its effects by reducing oxidative stress and inflammation in the brain. It may also promote the growth and survival of neurons.

Biochemical and Physiological Effects:

Studies have shown that 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine has various biochemical and physiological effects. In terms of its anti-cancer activity, this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and reduce tumor size in animal models.

In terms of its neuroprotective effects, 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine has been shown to reduce oxidative stress and inflammation in the brain, promote the growth and survival of neurons, and improve cognitive function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine in lab experiments is its potent anti-cancer and neuroprotective activity. This 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine has shown promising results in various preclinical studies and may have potential as a therapeutic agent.

However, one of the limitations of using this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine to cells or animals in a consistent and reproducible manner.

Zukünftige Richtungen

There are several future directions for research on 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine. One area of interest is the development of more efficient synthesis methods for this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine, which could improve its availability for research and potential clinical use.

Another future direction is the investigation of the mechanism of action of this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine in more detail. Understanding how this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine exerts its anti-cancer and neuroprotective effects could lead to the development of more effective therapeutic agents.

Finally, future research could focus on the evaluation of the safety and efficacy of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine in clinical trials. If this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine proves to be safe and effective in humans, it could have potential as a new therapeutic agent for cancer and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Organische Halbleiter

Triindol wurde als ein vielversprechender p-Typ-organischer Halbleiter für die Konstruktion elektronischer und optoelektronischer Bauelemente identifiziert . Organische Halbleiter haben sich aufgrund ihrer zahlreichen Vorteile und Anwendungen als potenzielle Alternative zu herkömmlichen anorganischen Materialien herauskristallisiert .

Ladungstransporteigenschaften

Der sternförmige this compound-Kern ist ein vielversprechendes System zur Entwicklung neuer organischer Materialien mit verlockenden Ladungstransporteigenschaften . Dies ist besonders nützlich im Bereich der Elektronik, wo effizienter Ladungstransport entscheidend ist.

Organische Dünnschichttransistor (OTFT)-Bauelemente

Triindolderivate wurden bei der Herstellung von organischen Dünnschichttransistor (OTFT)-Bauelementen verwendet . Die Anbindung längerer Alkylketten und die Funktionalisierung des Siliziumsubstrats mit Octadecyltrichlorsilan (OTS) führten zu besseren OTFT-Eigenschaften .

Lochtransportmaterialien

N-Trihexyltriindole, ein Derivat von this compound, wurden in verdampften OFETs eingesetzt, die Mobilitäten von etwa 0,03 cm 2 V −1 s −1 aufweisen, sowie in lösungsmittelverarbeiteten Bauelementen, die vergleichbare Kennzahlen aufweisen. Dies bestätigt this compound-basierte Moleküle als vielversprechende, einfach zu verarbeitende Lochtransportmaterialien .

Einfluss peripherer Substituenten

Der Einfluss peripherer Substituenten auf die grundlegenden Ladungstransportparameter chemisch modifizierter Triindolplattformen ist von grundlegender Bedeutung, um neue Derivate mit verbesserter Halbleiterleistung zu entwickeln .

Entwicklung neuer organischer Materialien

Die Synthese von drei Thiophen-haltigen Triindolderivaten, die N-Alkylketten unterschiedlicher Länge von Methyl bis Decyl aufweisen, wurde vorgestellt. Dies eröffnet Möglichkeiten für die Entwicklung neuer organischer Materialien mit verlockenden Ladungstransporteigenschaften .

Biochemische Analyse

Biochemical Properties

Indole derivatives, from which Triindole is derived, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Triindole may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the triindole core tends to form columnar stacks of the aromatic cores, maximizing π-orbital overlap between adjacent molecules, thus paving the way for the one-dimensional migration of charge carriers along the columns . This suggests that Triindole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the number of carbon atoms of the N-alkyl chains in triindole derivatives has a significant impact on how these molecules interact with each other in the bulk materials and it strongly influences the final morphology of the crystals .

Metabolic Pathways

It is known that the dominant pathway of tryptophan metabolism for the human body is the kynurenine pathway, which is the source of universal signaling molecules—kynurenine, quinolinic, and kynurenic acids . As Triindole is a derivative of indole, which is a product of tryptophan metabolism, it is plausible that Triindole may be involved in similar metabolic pathways.

Eigenschaften

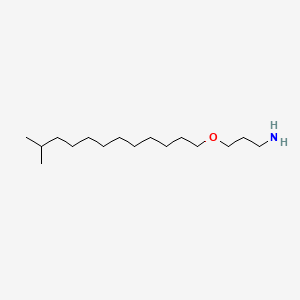

IUPAC Name |

2-[2,2-bis(1H-indol-3-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c25-22-10-4-1-7-16(22)13-19(20-14-26-23-11-5-2-8-17(20)23)21-15-27-24-12-6-3-9-18(21)24/h1-12,14-15,19,26-27H,13,25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGIXKWOJJMLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284685 | |

| Record name | Triindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6941-73-7 | |

| Record name | 2-(2,2-Di-1H-indol-3-ylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 38313 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006941737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of triindole?

A1: The molecular formula of triindole is C24H15N3, and its molecular weight is 345.40 g/mol.

Q2: What spectroscopic data is available for characterizing triindole?

A2: Researchers extensively use UV-Vis absorption and fluorescence spectroscopy to characterize triindole derivatives. These techniques provide valuable insights into the electronic structure and optical properties, revealing characteristic absorption bands and emission profiles. [, , , , , , , , , , , , ] Cyclic voltammetry is another widely used method to investigate the electrochemical behavior of triindoles, offering information about their redox potentials and stability of oxidized species. [, , , ]

Q3: What is the significance of the triindole core in material design?

A3: The triindole core, being electron-rich, offers a versatile platform for designing organic semiconductors. Its planar structure facilitates close packing and π-orbital overlap, enhancing charge carrier mobility. [, , , , ]

Q4: How does triindole perform under different conditions?

A4: Triindole derivatives generally exhibit high thermal stability, a crucial factor for their application in organic electronics. [, ] Their performance under various conditions can be fine-tuned through chemical functionalization. For instance, attaching specific alkyl chains can improve solubility and processability. [, ]

Q5: What applications of triindoles are being explored in materials science?

A5: Triindoles show promise in various applications, including organic field-effect transistors (OFETs), [, , ] organic solar cells (OSCs), [, ] and organic light-emitting diodes (OLEDs). [] Their self-assembly properties also make them attractive for developing supramolecular systems. [, ]

Q6: How do structural modifications impact the properties of triindoles?

A6: Modifying the triindole structure significantly influences its properties. * N-alkylation: Introducing alkyl chains at the nitrogen atoms impacts solubility, self-assembly, and charge transport properties. Longer chains can enhance solubility [, ] while shorter chains can lead to closer packing and higher charge mobility. [] * Peripheral Substitution: Attaching electron-donating or electron-withdrawing groups at the periphery of the triindole core allows for tuning of its electronic properties, influencing factors like absorption spectra, energy levels, and charge transfer characteristics. [, , , ]* Bridge Insertion: Incorporating bridging units, such as p-phenylene or diacetylene groups, between triindole units can modulate electronic communication and charge transfer capabilities within dimeric or polymeric structures. []

Q7: How is computational chemistry used in triindole research?

A7: Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structure, reorganization energies, and charge transfer properties of triindoles. [, , ] These calculations provide valuable insights into structure-property relationships and guide the design of new derivatives with improved performance.

Q8: What are the potential applications of triindoles in organic electronics?

A8: Triindoles, with their unique properties, hold significant promise for next-generation organic electronics. Their ability to efficiently transport charges, combined with their tunable electronic properties and self-assembly capabilities, makes them suitable candidates for:

- High-performance OFETs: Triindoles can potentially replace amorphous silicon in transistors, enabling flexible and low-cost electronic devices. [, , ]

- Efficient OSCs: Their excellent charge transport properties and ability to form well-defined interfaces with electron acceptors make them attractive for use as donor materials in OSCs. [, ]

- High-quality OLEDs: Triindoles can serve as both emissive and charge-transporting materials in OLEDs, leading to devices with improved efficiency and color purity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

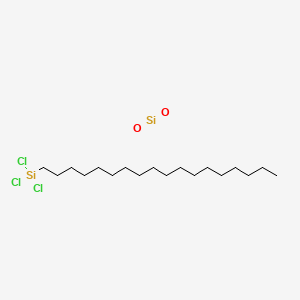

![Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B1616639.png)

![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)